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Compound of Interest

Compound Name: TAK-960 hydrochloride

Cat. No.: B560032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for TAK-960
hydrochloride, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. The information

presented herein is collated from key preclinical studies to support further research and

development efforts.

Core Mechanism of Action
TAK-960 is an orally bioavailable, ATP-competitive inhibitor of PLK1, a serine/threonine protein

kinase that plays a critical role in the regulation of mitosis.[1][2] Overexpression of PLK1 is

common in various human cancers and is often associated with a poor prognosis, making it a

compelling target for anticancer therapy.[3]

The primary mechanism of action of TAK-960 involves the inhibition of PLK1, which leads to a

cascade of events disrupting cell division.[4] This includes:

G2/M Phase Arrest: Treatment with TAK-960 causes a concentration-dependent

accumulation of cells in the G2/M phase of the cell cycle.[4][5]

Aberrant Mitosis: Inhibition of PLK1 leads to the formation of abnormal mitotic spindles and

polo mitosis morphology.[3][5]

Induction of Apoptosis: Following mitotic arrest, cancer cells undergo apoptosis.[2]
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A key pharmacodynamic biomarker for TAK-960 activity is the phosphorylation of histone H3

(pHH3).[4] Increased levels of pHH3 are observed both in vitro and in vivo following TAK-960

administration, correlating with its anti-tumor activity.[3][4]
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Caption: Mechanism of action of TAK-960, leading to mitotic arrest and apoptosis.

Quantitative Data Summary
In Vitro Kinase and Cell Proliferation Inhibition
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TAK-960 demonstrates potent inhibition of PLK1 and anti-proliferative activity across a broad

range of human cancer cell lines.[3][4] Notably, its efficacy appears to be independent of TP53

or KRAS mutation status and MDR1 expression.[3][6]

Target/Cell Line Assay Type Result (IC50/EC50) Notes

PLK1
TR-FRET Kinase

Assay

1.5 nmol/L (at 3

µmol/L ATP)

Potent enzymatic

inhibition.[4]

PLK1 Kinase Assay 0.8 nM
High selectivity for

PLK1.[5]

PLK2 Kinase Assay 16.9 nM [5]

PLK3 Kinase Assay 50.2 nM [5]

HT-29 (Colorectal) Cell Proliferation 8.4 nmol/L [4]

HCT116 (Colorectal) Cell Proliferation 9.1 nmol/L [4]

A549 (Lung) Cell Proliferation 20.3 nmol/L [4]

PC-3 (Prostate) Cell Proliferation 14.2 nmol/L [4]

BT474 (Breast) Cell Proliferation 21.9 nmol/L [4]

A2780 (Ovary) Cell Proliferation 11.2 nmol/L [4]

MV4-11 (Leukemia) Cell Proliferation 11.7 nmol/L [4]

K562ADR (Leukemia) Cell Proliferation 17.5 nmol/L
MDR1-expressing cell

line.[4]

MRC5 (Normal

Fibroblast)
Cell Proliferation >1,000 nmol/L

Demonstrates

selectivity for cancer

cells over non-dividing

normal cells.[3][4]

Various Cancer Cell

Lines
Cell Proliferation 8.4 to 46.9 nmol/L

Panel of 18 cell lines.

[3][4]

Colorectal Cancer Cell

Lines
Cell Proliferation 0.001 to > 0.75 µmol/L

Panel of 55 cell lines.

[1][7]
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In Vivo Antitumor Efficacy
Oral administration of TAK-960 has demonstrated significant single-agent antitumor activity in

various human tumor xenograft models.[3][4]

Xenograft Model Cancer Type Dosing Regimen Outcome

HT-29 Colorectal
10 mg/kg, p.o., once

daily for 14 days

Significant tumor

growth inhibition.[3][4]

HCT116 Colorectal
10 mg/kg, p.o., once

daily for 14 days

Significant tumor

growth inhibition.[8]

PC-3 Prostate
10 mg/kg, p.o., once

daily for 14 days

Significant tumor

growth inhibition.[8]

BT474 Breast
10 mg/kg, p.o., once

daily for 14 days

Significant tumor

growth inhibition.[8]

A549 Lung
10 mg/kg, p.o., once

daily for 14 days

Significant tumor

growth inhibition.[8]

A2780 Ovary
10 mg/kg, p.o., once

daily for 14 days

Significant tumor

growth inhibition.[8]

MV4-11
Leukemia

(disseminated)

10 mg/kg, p.o., once

daily

Increased survival.[4]

[8]

K562ADR

Leukemia

(Adriamycin/Paclitaxel

-resistant)

30 mg/kg, p.o.

Induced pHH3 and

showed antitumor

efficacy.[4]

Colorectal Cancer

PDX Models
Colorectal 10 mg/kg, p.o., daily

6 out of 18 models

responded (Tumor

Growth Inhibition

Index < 20).[1][9]

Experimental Protocols
Biochemical Kinase Inhibition Assay
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The inhibitory activity of TAK-960 against PLK1 was determined using a Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4][6] This assay measures the

ATP-dependent phosphorylation of a biotinylated substrate peptide.[6] The selectivity of TAK-

960 was assessed by screening it against a panel of 288 kinases.[10]

Cell Proliferation Assay
The anti-proliferative effects of TAK-960 were evaluated using the CellTiter-Glo Luminescent

Cell Viability Assay.[4][6] Human cancer cell lines were seeded in 96-well plates and treated

with various concentrations of TAK-960 for 72 hours.[4][6] The number of viable cells was then

determined by measuring the ATP content, which is an indicator of metabolically active cells.[6]

Cell Cycle Analysis
The effect of TAK-960 on the cell cycle was analyzed by flow cytometry.[4] Cells, such as the

HT-29 colorectal cancer line, were treated with different concentrations of TAK-960 for 48

hours.[4][10] Subsequently, the cells were fixed, stained with a DNA-intercalating dye (e.g.,

propidium iodide), and analyzed to determine the distribution of cells in the G1, S, and G2/M

phases of the cell cycle.[4]

In Vivo Xenograft Studies
Human tumor xenograft models were established by subcutaneously inoculating human cancer

cells into immunodeficient mice (e.g., nude or SCID mice).[4][8] Once tumors reached a

palpable size, mice were randomized into vehicle control and treatment groups. TAK-960 was

administered orally, typically once daily.[4][8] Tumor volume was measured regularly to assess

antitumor efficacy.[8] For pharmacodynamic studies, tumors were collected at various time

points after dosing to analyze biomarkers such as pHH3 by immunohistochemistry or ELISA.[4]

Experimental Workflow and Logical Relationships
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Caption: A typical preclinical evaluation workflow for TAK-960.
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Caption: Logical flow from drug administration to therapeutic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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